molecular formula C19H20N4O3S B5288394 N,N-diethyl-N'-[2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]sulfonylmethanimidamide

N,N-diethyl-N'-[2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]sulfonylmethanimidamide

Cat. No.: B5288394
M. Wt: 384.5 g/mol
InChI Key: QKLXVAZPQJICGD-ZHZULCJRSA-N
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Description

N,N-diethyl-N’-[2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]sulfonylmethanimidamide is a complex organic compound that features a sulfonylmethanimidamide group attached to a phenyl ring, which is further substituted with a 1,3,4-oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-N’-[2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]sulfonylmethanimidamide typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under acidic conditions.

    Attachment of the phenyl ring: The phenyl ring can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.

    Introduction of the sulfonylmethanimidamide group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-N’-[2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]sulfonylmethanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonylmethanimidamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonylmethanimidamides.

Scientific Research Applications

N,N-diethyl-N’-[2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]sulfonylmethanimidamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a fluorescent probe due to the presence of the oxadiazole ring.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N,N-diethyl-N’-[2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]sulfonylmethanimidamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with biological macromolecules through hydrogen bonding and π-π stacking interactions. The sulfonylmethanimidamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine
  • N(1),N(1)-Diethyl-N(2)-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-ethanediamine hydrochloride
  • Diethyl [ (5-phenyl-1,3,4-oxadiazol-2-ylamino) (4-trifluoromethylphenyl) methyl]phosphonate

Uniqueness

N,N-diethyl-N’-[2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]sulfonylmethanimidamide is unique due to the presence of both the sulfonylmethanimidamide group and the 1,3,4-oxadiazole ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

N,N-diethyl-N'-[2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]sulfonylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-3-23(4-2)14-20-27(24,25)17-13-9-8-12-16(17)19-22-21-18(26-19)15-10-6-5-7-11-15/h5-14H,3-4H2,1-2H3/b20-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKLXVAZPQJICGD-ZHZULCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C=NS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)/C=N\S(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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